molecular formula C16H31N3O3 B14783624 Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate

Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate

Cat. No.: B14783624
M. Wt: 313.44 g/mol
InChI Key: KKVMIKVNLQKLPX-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an amino acid derivative, and a tert-butyl ester group. Its multifaceted nature makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Amino Acid Derivative: The amino acid derivative, such as 2-amino-3-methylbutanoic acid, is introduced through an amide bond formation reaction. This step often requires coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Protection of Functional Groups: The tert-butyl ester group is introduced to protect the carboxyl group during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the amino acid derivative, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxo derivatives of the piperidine ring.

    Reduction: Alcohols or amines derived from the original compound.

    Substitution: Substituted piperidine or amino acid derivatives.

Scientific Research Applications

Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, the compound’s structural features allow it to interact with cellular membranes, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-1-methyl-2,3-dioxopropylcarbamate
  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness

Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate stands out due to its combination of a piperidine ring and an amino acid derivative, which imparts unique chemical and biological properties

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)18-9-12-7-6-8-19(10-12)15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,20)

InChI Key

KKVMIKVNLQKLPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1CCCN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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